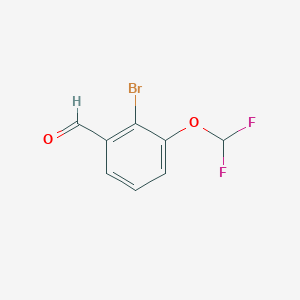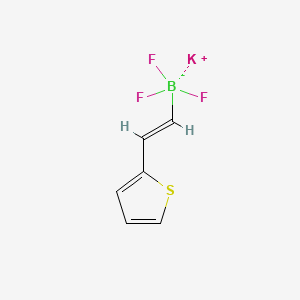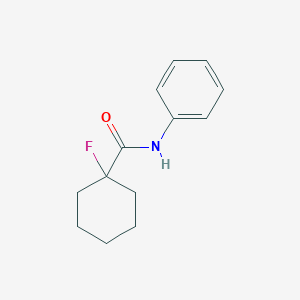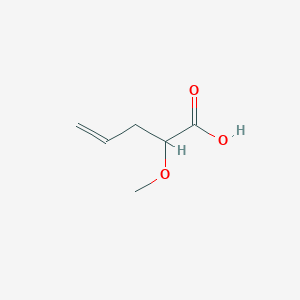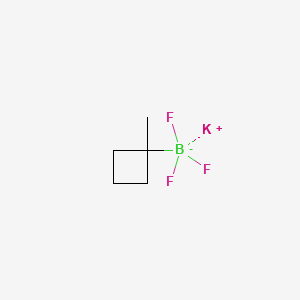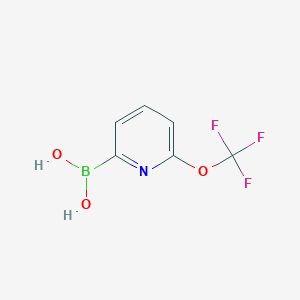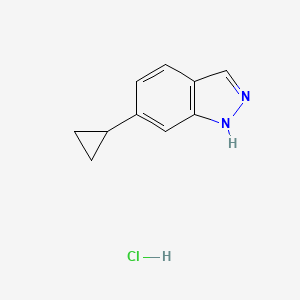
6-cyclopropyl-1H-indazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a cyclopropyl group attached to the indazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of 6-cyclopropyl-1H-indazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions: 6-Cyclopropyl-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring, especially at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
科学的研究の応用
6-Cyclopropyl-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-cyclopropyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
1H-Indazole: The parent compound without the cyclopropyl group.
2H-Indazole: A tautomeric form of indazole.
3H-Indazole: Another tautomeric form with different stability.
Comparison: 6-Cyclopropyl-1H-indazole hydrochloride is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability compared to other indazole derivatives. This structural modification can lead to improved pharmacokinetic properties and target specificity .
特性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
6-cyclopropyl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-2-7(1)8-3-4-9-6-11-12-10(9)5-8;/h3-7H,1-2H2,(H,11,12);1H |
InChIキー |
SBSCBSZSHZSKHX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC3=C(C=C2)C=NN3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


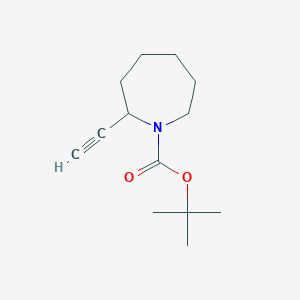
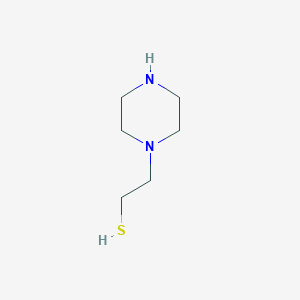
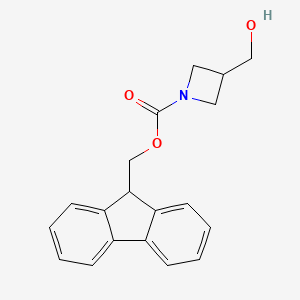


![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
